molecular formula C22H22Cl2N2O2 B2988648 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 877797-55-2

6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2988648
CAS No.: 877797-55-2
M. Wt: 417.33
InChI Key: WBIOZCYDOJEVAP-UHFFFAOYSA-N
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Description

6-Chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a complex organic compound with the molecular formula C₂₂H₂₂Cl₂N₂O₂ and a molecular weight of 417.33 . This coumarin derivative features a piperazine ring linked to a chlorophenyl group, resulting in a structurally diverse and specific molecule . The presence of dual chlorine atoms and methyl groups at the 5 and 7 positions enhances the compound's steric stability and lipophilicity, which is favorable for cellular penetration . Its high molecular diversity and structural specificity make it a promising candidate for use as a pharmaceutical intermediate and in biological activity studies . Due to its modular structure, it has garnered significant research interest, particularly as a potential lead compound in the development of agents that act on the central nervous system . The compound is characterized by good crystallinity and solubility, making it straightforward to handle in synthetic processes . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

6-chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O2/c1-14-10-19-21(15(2)22(14)24)16(11-20(27)28-19)13-25-6-8-26(9-7-25)18-5-3-4-17(23)12-18/h3-5,10-12H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIOZCYDOJEVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination of the chromen-2-one core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazinyl group: The piperazinyl group can be introduced through a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and 3-chlorophenylpiperazine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with cellular receptors such as G-protein coupled receptors (GPCRs) or ion channels.

    Inhibiting enzymes: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating signaling pathways: Affecting signaling pathways such as the MAPK/ERK pathway, resulting in changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural Variations

  • Core Modifications :

    • The target compound retains a 6-chloro-5,7-dimethylchromen-2-one core. Analogs like 10–16 feature a 6-acetyl-4,7-dimethylchromen-2-one backbone, introducing an acetyl group at position 6 .
    • Substitutions at position 5: The target lacks an alkoxy chain, whereas analogs 10–16 incorporate propoxy or butoxy linkers (e.g., 3 has a 3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy group) .
  • Piperazine Substituents :

    • The target compound’s piperazine is substituted with 3-chlorophenyl , compared to analogs with 2-methoxyphenyl (compound 10 ), 2-chlorophenyl (compound 11 ), and halogenated aryl groups (e.g., 14–16 with bromo/fluorophenyl) .
    • Electron-withdrawing groups (e.g., Cl, Br) may enhance metabolic stability but reduce solubility compared to electron-donating groups (e.g., methoxy) .

Analytical Characterization

All compounds, including the target, were characterized via 1H NMR, 13C NMR, and mass spectrometry (MS) .

Implications of Structural Differences

  • Bioactivity Potential: The target’s rigid methylene linker and 3-chlorophenyl group may favor selective receptor binding compared to flexible alkoxy-linked analogs.
  • Synthetic Feasibility : The absence of an alkoxy chain could simplify synthesis relative to analogs requiring multi-step alkoxylation .
  • Physicochemical Properties : The 6-chloro-5,7-dimethyl core likely increases lipophilicity compared to acetylated analogs, impacting bioavailability.

Biological Activity

The compound 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one (chemical formula: C20H18Cl2N2O2) is a member of the chromenone class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

  • IUPAC Name : 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
  • Molecular Weight : 373.27 g/mol
  • CAS Number : 900880-14-0

Molecular Structure

The compound features a chromenone core substituted with a piperazine moiety, which is known to influence its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antitumor properties. For instance, compounds similar to 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on related chromenone derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.3Apoptosis induction
Compound BA549 (Lung)4.8Cell cycle arrest

Antidepressant Activity

The piperazine component is known for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research has shown that compounds with similar structures can exhibit antidepressant-like effects in animal models.

Case Study: Serotonin Receptor Affinity

In a comparative study, several piperazine derivatives were evaluated for their affinity towards serotonin receptors.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
Compound C0.7850
Compound D0.5745

These results indicate that the compound may have potential as an antidepressant by modulating serotonergic pathways.

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this class of compounds. The synthesized derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In vitro tests revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
Compound ES. aureus15
Compound FE. coli12

The biological activities of 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one are attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell proliferation.
  • Serotonergic Modulation : Interaction with serotonin receptors alters neurotransmitter levels, contributing to antidepressant effects.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in cancer cells.

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